Documented Use as Key Intermediate in Tankyrase Inhibitor Synthesis vs. Unreported 6-CF3 and 7-CF3 Isomers
8-(Trifluoromethyl)quinazoline-2,4-diol is explicitly disclosed as a synthetic intermediate in the preparation of tankyrase inhibitors in US Patent 20200172554A1 [1]. The patent describes its conversion to 2-chloro-8-(trifluoromethyl)quinazolin-4(3H)-one via treatment with POCl3/N,N-dimethylaniline at 100°C for 4 h, followed by further derivatization to yield bioactive tankyrase inhibitors [1]. In contrast, neither the 6-CF3 isomer (CAS 864291-33-8) nor the 7-CF3 isomer (CAS 3833-78-1) appears as a starting material or intermediate in this patent. This documented synthetic application represents a direct differentiation point for procurement decisions in tankyrase-focused drug discovery programs.
| Evidence Dimension | Documented use as an intermediate in a published tankyrase inhibitor patent |
|---|---|
| Target Compound Data | 8-(Trifluoromethyl)quinazoline-2,4-diol: Featured as intermediate in US20200172554A1, converted to 2-chloro-8-(trifluoromethyl)quinazolin-4(3H)-one [1]. |
| Comparator Or Baseline | 6-(Trifluoromethyl)quinazoline-2,4-diol (CAS 864291-33-8) and 7-(Trifluoromethyl)quinazoline-2,4-diol (CAS 3833-78-1): Neither compound is cited as an intermediate in US20200172554A1 [1]. |
| Quantified Difference | Target compound: 1 patent citation as intermediate. Comparators: 0 patent citations in same patent. |
| Conditions | Synthetic chemistry context: Tankyrase inhibitor preparation (US Patent 20200172554A1). |
Why This Matters
For research groups synthesizing tankyrase inhibitors based on the RIKEN patent route, the 8-CF3 isomer is the required starting material; procurement of alternative regioisomers would necessitate a complete redesign of the synthetic pathway.
- [1] RIKEN. Compound or pharmaceutically acceptable salt thereof. U.S. Patent US20200172554A1, June 4, 2020. View Source
